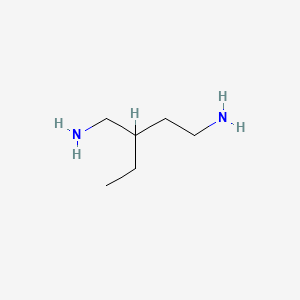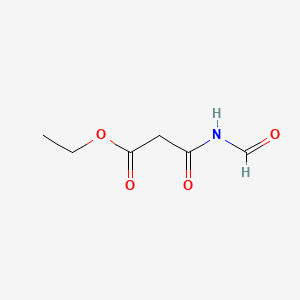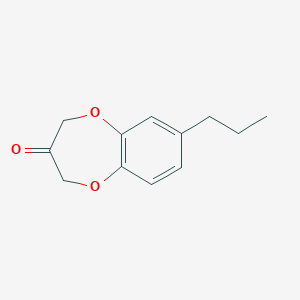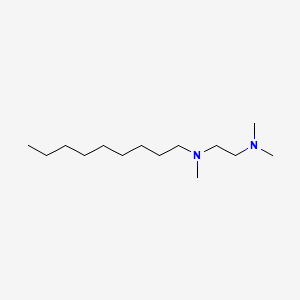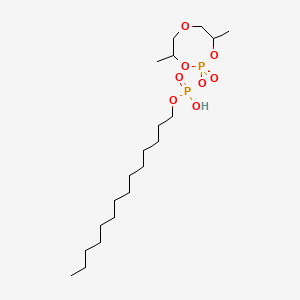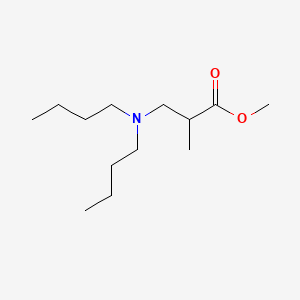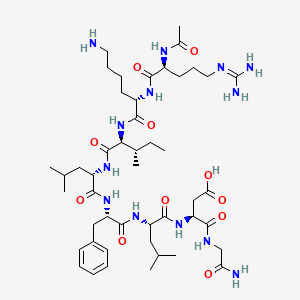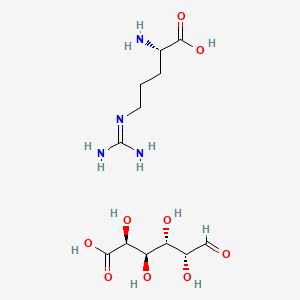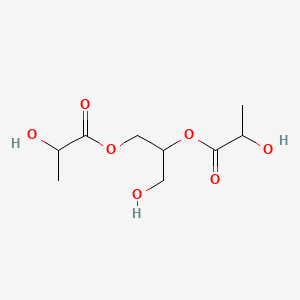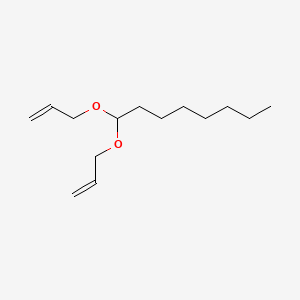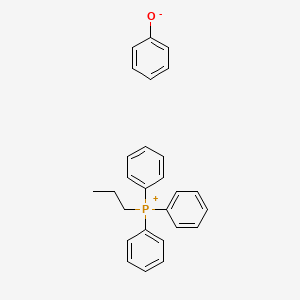
Triphenylpropylphosphonium phenolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triphenylpropylphosphonium phenolate is a heterocyclic organic compound with the molecular formula C27H27OP and a molecular weight of 398.476442 g/mol It is known for its unique structure, which includes a triphenylpropylphosphonium cation and a phenolate anion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic aromatic substitution reaction, where an aryl halide reacts with a nucleophile under specific conditions . The reaction conditions often require a strong base and an appropriate solvent to facilitate the formation of the desired product.
Industrial Production Methods
While triphenylpropylphosphonium phenolate is mainly produced for research purposes, industrial production methods may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Triphenylpropylphosphonium phenolate undergoes various chemical reactions, including:
Oxidation: The phenolate anion can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Quinones derived from the oxidation of phenolate can be reduced back to phenols.
Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the activating effect of the phenolate anion.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic reagents like bromine (Br2) and nitric acid (HNO3) are commonly employed.
Major Products
Oxidation: Quinones
Reduction: Phenols
Substitution: Halogenated or nitrated phenols
Wissenschaftliche Forschungsanwendungen
Triphenylpropylphosphonium phenolate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of triphenylpropylphosphonium phenolate involves its interaction with cellular membranes and its ability to disrupt membrane integrity . The compound’s cationic nature allows it to target negatively charged components of the membrane, leading to increased permeability and potential cell death. This mechanism is particularly relevant in its antimicrobial activity, where it inhibits fungal respiration and damages the membrane .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Triphenylphosphonium chloride
- Triphenylphosphonium bromide
- Tetraphenylphosphonium chloride
Uniqueness
Triphenylpropylphosphonium phenolate stands out due to its phenolate anion, which imparts unique chemical properties such as enhanced reactivity in electrophilic aromatic substitution reactions. Additionally, its ability to act as both a nucleophile and an electrophile makes it a versatile compound in various chemical processes .
Conclusion
This compound is a compound of significant interest in scientific research due to its unique chemical properties and wide range of applications
Eigenschaften
CAS-Nummer |
94231-07-9 |
|---|---|
Molekularformel |
C27H27OP |
Molekulargewicht |
398.5 g/mol |
IUPAC-Name |
triphenyl(propyl)phosphanium;phenoxide |
InChI |
InChI=1S/C21H22P.C6H6O/c1-2-18-22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21;7-6-4-2-1-3-5-6/h3-17H,2,18H2,1H3;1-5,7H/q+1;/p-1 |
InChI-Schlüssel |
IKIHQYHAXWEILE-UHFFFAOYSA-M |
Kanonische SMILES |
CCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


